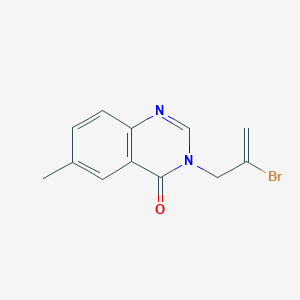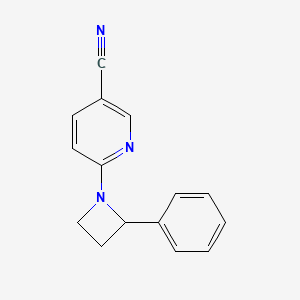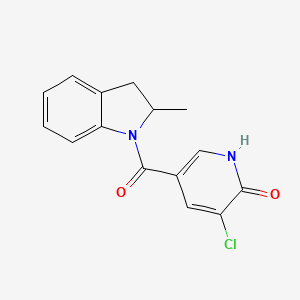
N-(1-adamantyl)-2-methoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-adamantyl)-2-methoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the adamantane family, which is known for its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of N-(1-adamantyl)-2-methoxypropanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-methoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia, which are involved in the inflammatory response in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is important for the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1-adamantyl)-2-methoxypropanamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-adamantyl)-2-methoxypropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, due to its anti-tumor effects. Additionally, there is interest in exploring its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-2-methoxypropanamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(1-adamantyl)-2-methoxypropanamide involves a multi-step process. The first step involves the reaction of 1-adamantylamine with acrylonitrile to form 1-cyano-1-adamantane. This intermediate is then reacted with methanol and hydrochloric acid to form 1-methoxy-1-adamantane. Finally, the amide group is introduced by reacting 1-methoxy-1-adamantane with acetyl chloride to form N-(1-adamantyl)-2-methoxypropanamide.
Wissenschaftliche Forschungsanwendungen
N-(1-adamantyl)-2-methoxypropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-9(17-2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUSOQFPUNDOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B7527679.png)
![3-[(2,5-Difluorophenyl)methyl]-5-(furan-2-yl)-1,3,4-oxadiazol-2-one](/img/structure/B7527689.png)
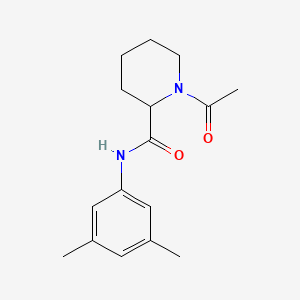
![N-methyl-N-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7527703.png)
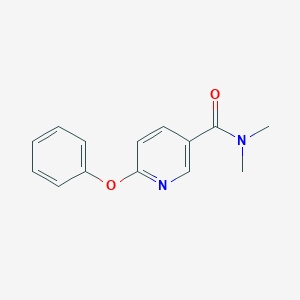
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
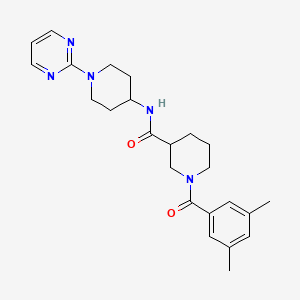
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
